N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide
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Overview
Description
N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide is a novel compound with the molecular formula C21H21F2N3OS and a molecular weight of 401.48.
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the cinnamyl group can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide has several scientific research applications:
Neuroprotection and Antidementia: Derivatives of this compound, such as FK960, have shown neuroprotective properties and potential antidementia effects by augmenting long-term potentiation in the hippocampal pathway and enhancing the production of glial cell line-derived neurotrophic factor.
Anticancer: Certain derivatives have demonstrated anticancer activity in cell culture, indicating potential as therapeutically effective anticancer drugs.
Antimicrobial: Novel derivatives containing a carbothioamide moiety have shown promising antibacterial activity against several bacterial species.
Mechanism of Action
The mechanism of action of N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, FK960, a derivative of this compound, enhances long-term potentiation in the hippocampal pathway, which is associated with memory and cognitive functions. Additionally, it promotes the production of neurotrophic factors, which support the survival and growth of neurons.
Comparison with Similar Compounds
N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide can be compared with other similar compounds, such as:
2-(4-cinnamoyl-1-piperazinyl)-quinoline: This compound has shown anticancer activity in cell culture.
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carbothioamide: These derivatives have demonstrated antimicrobial activity.
The uniqueness of this compound lies in its diverse range of applications and its ability to interact with multiple molecular targets and pathways.
Properties
IUPAC Name |
2,6-difluoro-N-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3OS/c22-17-9-4-10-18(23)19(17)20(27)24-21(28)26-14-12-25(13-15-26)11-5-8-16-6-2-1-3-7-16/h1-10H,11-15H2,(H,24,27,28)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJBZWPBLGXOKZ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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